3-(Bromomethyl)pyridine-2-carbonitrile chemical properties
3-(Bromomethyl)pyridine-2-carbonitrile chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Bromomethyl)pyridine-2-carbonitrile. This bifunctional molecule, incorporating a reactive bromomethyl group and a cyano-substituted pyridine ring, presents significant opportunities as a versatile building block in medicinal chemistry and materials science. This document summarizes its known physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential biological activities based on the known reactivity of its constituent functional groups and related pyridine derivatives.
Core Chemical Properties
3-(Bromomethyl)pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C₇H₅BrN₂. Its structure features a pyridine ring substituted with a bromomethyl group at the 3-position and a nitrile group at the 2-position. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in organic synthesis.
Physicochemical Data
Quantitative data for 3-(Bromomethyl)pyridine-2-carbonitrile is not extensively reported in the literature. The following table summarizes the available data for the target compound and a closely related analog, 3-bromopyridine-2-carbonitrile, to provide an estimated profile.
| Property | Value (3-(Bromomethyl)pyridine-2-carbonitrile) | Value (3-Bromopyridine-2-carbonitrile) | Reference |
| Molecular Formula | C₇H₅BrN₂ | C₆H₃BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | 183.01 g/mol | [1][2] |
| Melting Point | Data not available | 93-98 °C | |
| Boiling Point | Data not available | Data not available | |
| Solubility | Data not available | Data not available | |
| Appearance | Likely a solid | Hoar or pale yellow solid | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis would likely proceed via a free-radical chain reaction, initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source.
Caption: Proposed synthesis of 3-(Bromomethyl)pyridine-2-carbonitrile.
General Experimental Protocol (Adapted)
The following protocol is adapted from the synthesis of similar bromomethylpyridine compounds and should be optimized for the specific substrate.
Materials:
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3-Methylpyridine-2-carbonitrile
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware for reflux and extraction
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridine-2-carbonitrile in carbon tetrachloride.
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Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
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Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.
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Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-(Bromomethyl)pyridine-2-carbonitrile.
Reactivity and Chemical Behavior
3-(Bromomethyl)pyridine-2-carbonitrile is a bifunctional molecule, and its reactivity is dictated by the interplay of the bromomethyl group and the electron-deficient pyridine ring bearing a cyano group.
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Bromomethyl Group: The bromomethyl group is a highly reactive electrophilic site. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as amines, alcohols, thiols, and carbanions.
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Pyridine Ring and Cyano Group: The pyridine ring, particularly with the electron-withdrawing cyano group, is relatively electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions. The nitrile group itself can undergo hydrolysis to a carboxylic acid or reduction to an amine.
Caption: Key reactivity sites of the target molecule.
Potential Biological Activity and Applications
While there are no specific studies on the biological activity of 3-(Bromomethyl)pyridine-2-carbonitrile, the pyridine and cyanopyridine scaffolds are prevalent in many biologically active compounds. This suggests that derivatives of this molecule could be of significant interest in drug discovery.
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Anticancer Activity: Pyridine derivatives are known to exhibit a wide range of antiproliferative activities against various cancer cell lines. The ability to functionalize the bromomethyl group allows for the synthesis of a library of compounds for screening as potential anticancer agents.
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Antimicrobial Activity: Various pyridine carbonitrile derivatives have been investigated for their antimicrobial properties.
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Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or be involved in other interactions within enzyme active sites. For instance, indole-pyridine carbonitriles have been studied as potential inhibitors of α-glucosidase and α-amylase for the management of diabetes mellitus.[4][5]
Drug Discovery Workflow
The utility of 3-(Bromomethyl)pyridine-2-carbonitrile as a scaffold in drug discovery can be visualized in the following workflow.
Caption: A potential workflow for drug discovery.
Safety and Handling
Detailed toxicology data for 3-(Bromomethyl)pyridine-2-carbonitrile is not available. However, based on its structure, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The bromomethyl group suggests that it is likely a lachrymator and an irritant.
Conclusion
3-(Bromomethyl)pyridine-2-carbonitrile is a promising but understudied chemical entity. Its bifunctional nature provides a platform for the synthesis of a diverse range of novel compounds. While specific experimental data is sparse, this guide provides a framework for its synthesis and exploration in medicinal chemistry and materials science. Further research is warranted to fully elucidate its chemical properties and to explore the biological activities of its derivatives.
References
- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 2. 3-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
